2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.
Attachment of the Furan-3-Carbonyl Group: The furan-3-carbonyl group is introduced via an acylation reaction, where the furan ring is reacted with an acyl chloride or anhydride in the presence of a base.
Coupling with the Pyridine Ring: The final step involves coupling the pyrrolidine intermediate with the pyridine ring. This can be achieved through a nucleophilic substitution reaction, where the pyrrolidine intermediate reacts with a halogenated pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid derivatives, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying biological processes involving pyridine and furan derivatives.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Applications in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine: Similar structure but with the furan-2-carbonyl group instead of furan-3-carbonyl.
2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine: Similar structure but with a thiophene ring instead of a furan ring.
2-{[1-(benzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine: Similar structure but with a benzoyl group instead of furan-3-carbonyl.
Uniqueness
The uniqueness of 2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
furan-3-yl-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-3-2-4-14(16-11)20-13-5-7-17(9-13)15(18)12-6-8-19-10-12/h2-4,6,8,10,13H,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCQVYHWNHNWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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